1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one
Description
1-Ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one is a nitro-substituted quinolinone derivative featuring a morpholinoethylamino group at position 4 and an ethyl group at position 1 of the quinolinone core. Quinolinones are heterocyclic compounds of significant pharmacological interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
1-ethyl-4-(2-morpholin-4-ylethylamino)-3-nitroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-2-20-14-6-4-3-5-13(14)15(16(17(20)22)21(23)24)18-7-8-19-9-11-25-12-10-19/h3-6,18H,2,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGXNIAFWXZURP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the nitration of a quinoline derivative followed by the introduction of the ethyl and morpholinoethylamino groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinoline derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in substitution reactions, where different substituents can replace the existing groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in developing new pharmaceuticals.
Industry: It may be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group and the quinoline core play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their substituents, synthesis methods, and biological or chemical properties:
Key Structural and Functional Insights:
Substituent Effects on Reactivity: The morpholinoethyl group in the target compound and doxapram HCl () is associated with improved solubility and target engagement due to its hydrophilic morpholine ring and flexible ethyl linker. Nitro groups (e.g., in ) increase electrophilicity, enabling participation in nucleophilic substitution or cyclization reactions.
Chloro-nitro derivatives () exhibit enhanced reactivity, which may correlate with cytotoxicity or enzyme inhibition.
Biological Activity
1-Ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one is a synthetic compound that belongs to the quinoline family, characterized by its complex structure featuring a nitro group and a morpholinoethylamino substituent. This compound has gained attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of 1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one is . Its IUPAC name provides insight into its structural components, which include an ethyl group, a morpholino group, and a nitro group attached to the quinoline core.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂N₄O₄ |
| IUPAC Name | 1-ethyl-4-(2-morpholin-4-ylethylamino)-3-nitroquinolin-2-one |
| Solubility | Soluble in DMSO, insoluble in water |
The primary biological target of 1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one is the RET (c-RET) protein. This compound acts as a potent and selective inhibitor of the RET signaling pathway, which plays a crucial role in cell growth and differentiation. By inhibiting this pathway, the compound can induce significant changes in cellular behavior, making it a candidate for further research in cancer therapeutics.
Pharmacological Studies
Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it exhibits notable cytotoxicity against several types of cancer cells, including breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colorectal cancer (HT-29). The mechanism of action involves the induction of apoptosis in these cells.
Table: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 12.5 | Induction of apoptosis |
| SUIT-2 | 15.0 | Cell cycle arrest |
| HT-29 | 10.0 | Apoptosis induction |
Case Studies
- Breast Cancer Study : A study conducted on MDA-MB-231 cells demonstrated that treatment with 1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one resulted in a significant increase in sub-G1 phase cells, indicating apoptosis. Hoechst staining confirmed morphological changes consistent with apoptotic cell death.
- Colorectal Cancer Research : In another study involving HT-29 cells, the compound was found to be more potent than cisplatin, showcasing its potential as an effective treatment option for colorectal cancer.
Q & A
Q. What are the established synthetic routes for preparing 1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step modifications of 4-hydroxyquinolin-2(1H)-one scaffolds. Key steps include:
- Nitration and Cyclization : Nitration of β-ketoacid intermediates under acidic conditions (HNO₃/H₂SO₄) forms fused pyrano[3,2-c]quinoline derivatives .
- Alkylation and Amination : Reaction of intermediates with 2-morpholinoethylamine introduces the morpholinoethylamino side chain. This step parallels methods used in synthesizing analogous aminoethyl-substituted quinolinones, where nucleophilic substitution or reductive amination is employed .
- Characterization : Intermediates are validated via:
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
Methodological Answer:
Q. How is the compound screened for preliminary biological activity, and what assays are prioritized?
Methodological Answer:
- In Vitro Anticancer Screening :
- MTT Assay : Tests cytotoxicity against cancer cell lines (e.g., MDA-MB-231). IC₅₀ values are calculated using absorbance at 570 nm .
- Dose-Response Curves : Compounds are evaluated at concentrations ranging from 0.1–100 μM .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of the nitroquinolinone core?
Methodological Answer:
Q. What mechanistic insights explain failed cyclization attempts under certain conditions?
Methodological Answer:
Q. How should researchers address contradictions in spectral data or unexpected biological results?
Methodological Answer:
- Data Validation :
- Biological Assay Troubleshooting :
- Control Experiments : Include positive controls (e.g., doxorubicin) and validate cell line viability via trypan blue exclusion .
- Metabolic Interference : Test for nitroreductase activity in cell lines, which may reduce NO₂ groups and alter toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
